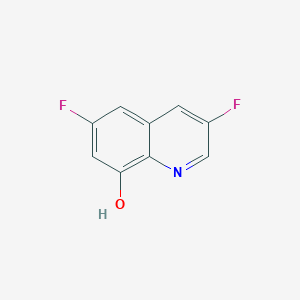
3,6-Difluoro-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-8-quinolinol is a fluorinated derivative of quinolinol, a compound known for its diverse biological activities. The incorporation of fluorine atoms into the quinolinol structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-8-quinolinol typically involves the fluorination of quinolinol derivatives. One common method is the nucleophilic substitution of fluorine atoms on a quinoline ring. For instance, starting from 3-aminoquinoline, fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Difluoro-8-quinolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Difluoro-8-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antibacterial, antiviral, and antineoplastic activities.
Industry: Utilized in the development of agrochemicals and materials for liquid crystals
Wirkmechanismus
The mechanism of action of 3,6-Difluoro-8-quinolinol involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of fluoroquinolones, a class of antibiotics .
Vergleich Mit ähnlichen Verbindungen
- 5,6,8-Trifluoroquinoline
- 6-Fluoroquinoline
- 7-Fluoroquinoline
Comparison: 3,6-Difluoro-8-quinolinol is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit distinct pharmacokinetic properties and a different spectrum of biological activities .
Eigenschaften
Molekularformel |
C9H5F2NO |
|---|---|
Molekulargewicht |
181.14 g/mol |
IUPAC-Name |
3,6-difluoroquinolin-8-ol |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-5-2-7(11)4-12-9(5)8(13)3-6/h1-4,13H |
InChI-Schlüssel |
ORXFFCQMRUTAGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C=NC2=C(C=C1F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


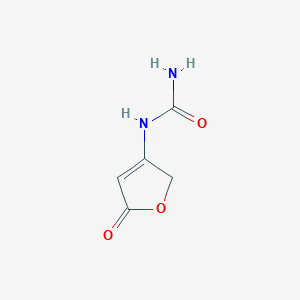




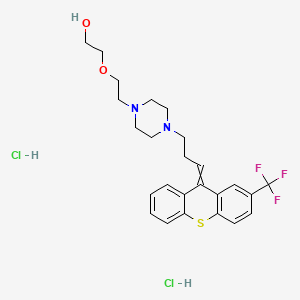
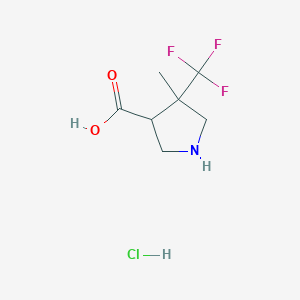
![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)


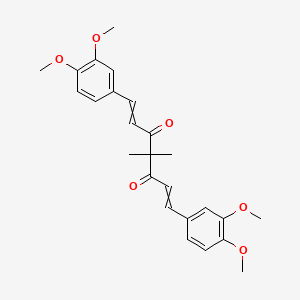
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)

